molecular formula C21H21ClN4O B2997966 N-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide CAS No. 941950-15-8

N-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

Cat. No. B2997966
CAS RN: 941950-15-8
M. Wt: 380.88
InChI Key: KJNGNTLEBPVFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide” is a complex organic compound. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . The compound also includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The “2-chlorobenzyl” and “carboxamide” groups are common functional groups in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of steps involving nucleophilic substitution and amide coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms and the electron-withdrawing carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antibacterial and Antiparasitic Properties

Quinoxaline derivatives, like the compound , have been historically known for their antibacterial and anti-parasitic properties. They are particularly effective against infections caused by anaerobic bacteria and certain parasites .

Anti-Cancer Activity

The quinoxaline moiety is being explored for its potential in cancer treatment due to its ability to interfere with cell proliferation. Research indicates that quinoxaline derivatives can act as inhibitors against various cancer cell lines .

Antiviral Applications

Compounds with the quinoxaline structure have shown promise as antiviral agents. They have been tested against a range of RNA and DNA viruses, indicating their potential use in treating viral infections .

Anti-Inflammatory and Analgesic Effects

Quinoxaline derivatives have been studied for their anti-inflammatory and analgesic properties. They may offer an alternative to traditional pain relief medications with potentially fewer side effects .

Neuroprotective Uses

The neuroprotective potential of quinoxaline derivatives is another area of interest. These compounds may protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antidiabetic Activity

Recent studies suggest that quinoxaline derivatives could play a role in managing diabetes. They have been found to exhibit activity against enzymes involved in carbohydrate metabolism, which could help regulate blood sugar levels .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-17-6-2-1-5-16(17)13-24-21(27)15-9-11-26(12-10-15)20-14-23-18-7-3-4-8-19(18)25-20/h1-8,14-15H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNGNTLEBPVFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

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